2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with PI3K, inhibiting its activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction disrupts the normal function of PI3K, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways in cells, regulating cell cycle progression, growth, survival, and metabolism . By inhibiting PI3K, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability
Result of Action
The inhibition of PI3K by this compound leads to a disruption in the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, potentially leading to anti-cancer effects .
Biochemical Analysis
Biochemical Properties
2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. The compound exhibits strong inhibitory activity against PI3Kα, with an IC50 value of 3.6 nM . The interaction between this compound and PI3Kα involves the formation of hydrogen bonds, which stabilize the binding of the compound to the enzyme’s active site . Additionally, the compound has been shown to interact with other isoforms of PI3K, albeit with varying degrees of potency .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting PI3K, the compound disrupts key signaling pathways that regulate cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines . Furthermore, this compound has been shown to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis . The compound also influences cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PI3K. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphoinositides and subsequent activation of downstream signaling pathways . This binding is facilitated by the formation of hydrogen bonds between the compound and key amino acid residues in the enzyme’s active site . Additionally, this compound may also interact with other proteins and enzymes, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against PI3K and other targets, with sustained effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3K and related enzymes . The compound affects metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . Additionally, this compound may influence the levels of various metabolites, further contributing to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that this compound accumulates in certain tissues, including the liver and kidneys, which may contribute to its observed toxic effects at higher doses .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other target proteins . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-9-10(13-5-1)16-11(14-9)15-7-2-4-12-6-8-15/h1,3,5,12H,2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROLXHAOPXFRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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